molecular formula C8H13N3O2 B13263472 ethyl 2-amino-2-(1-methyl-1H-imidazol-2-yl)acetate

ethyl 2-amino-2-(1-methyl-1H-imidazol-2-yl)acetate

Cat. No.: B13263472
M. Wt: 183.21 g/mol
InChI Key: FKBADDXIMYOKFU-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-(1-methyl-1H-imidazol-2-yl)acetate is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-2-(1-methyl-1H-imidazol-2-yl)acetate typically involves the cyclization of amido-nitriles. One method involves the reaction of nitriles with amines under mild conditions, often using a nickel-catalyzed addition followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method is advantageous due to its functional group compatibility and the ability to include various substituents.

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve multi-step processes that include the formation of the imidazole ring followed by functionalization. These processes are designed to be scalable and cost-effective, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(1-methyl-1H-imidazol-2-yl)acetate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce dihydroimidazole derivatives .

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-(1-methyl-1H-imidazol-2-yl)acetate involves its interaction with various molecular targets. The imidazole ring can bind to metal ions, enzymes, and receptors, influencing biological pathways. For example, it can inhibit enzymes involved in microbial growth, leading to its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-amino-2-(1-methyl-1H-imidazol-2-yl)acetate is unique due to its specific substitution pattern on the imidazole ring, which can influence its reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials .

Biological Activity

Ethyl 2-amino-2-(1-methyl-1H-imidazol-2-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antibacterial, antiviral, and anticancer activities, along with relevant case studies and research findings.

Chemical Structure and Properties

This compound features an imidazole ring, which is known for its diverse biological activities. The presence of the amino group enhances its reactivity and potential interactions with various biological targets.

Antibacterial Activity

Research indicates that compounds containing imidazole derivatives exhibit significant antibacterial properties. This compound has been studied for its ability to inhibit the growth of various bacterial strains.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Antiviral Activity

The compound has also shown promise in antiviral applications. Studies have indicated that it may inhibit viral replication in specific viral models, potentially serving as a lead compound for antiviral drug development.

Table 2: Antiviral Activity Against Selected Viruses

VirusEC50 (µM)Reference
Hepatitis C Virus< 1
Influenza Virus5

Anticancer Activity

This compound has been evaluated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines.

Table 3: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)3.5
A549 (Lung Cancer)5.0
HeLa (Cervical Cancer)4.0

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The imidazole ring can modulate enzyme activity and receptor signaling pathways, leading to various biological effects such as:

  • Inhibition of Enzyme Activity : The compound may act as an inhibitor for certain enzymes involved in bacterial and viral replication.
  • Modulation of Receptor Signaling : It can interact with cellular receptors, influencing pathways that regulate cell growth and apoptosis.

Study on Anticancer Properties

In a study assessing the anticancer effects of this compound, researchers treated MCF-7 cells with varying concentrations of the compound over a period of 48 hours. The results indicated a dose-dependent inhibition of cell growth, with an IC50 value of approximately 3.5 µM, demonstrating significant potential as an anticancer agent .

Antiviral Efficacy Evaluation

Another study focused on the antiviral efficacy against Hepatitis C virus using a replicon system. The compound displayed an EC50 value below 1 µM, indicating strong antiviral activity and suggesting further exploration for therapeutic applications against hepatitis .

Properties

IUPAC Name

ethyl 2-amino-2-(1-methylimidazol-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-3-13-8(12)6(9)7-10-4-5-11(7)2/h4-6H,3,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKBADDXIMYOKFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=NC=CN1C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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